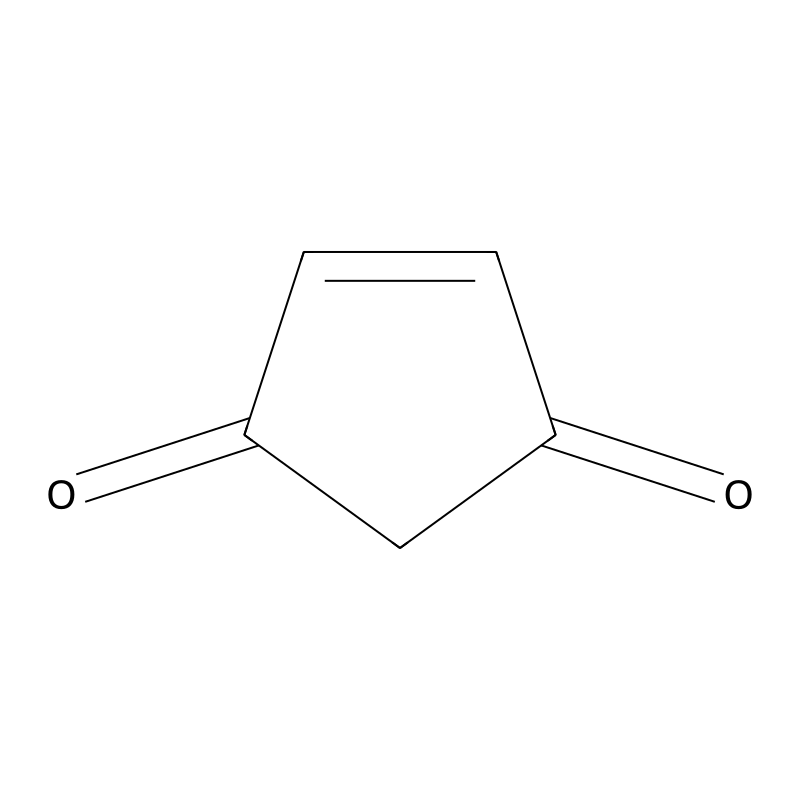

4-Cyclopentene-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Cyclopentene-1,3-dione (CAS 930-60-9) is a highly reactive, bifunctional cyclic enedione characterized by an α,β-unsaturated diketone system. In industrial and advanced laboratory settings, it is primarily procured as a potent Michael acceptor, a versatile dienophile for Diels-Alder cycloadditions, and a critical building block for synthesizing complex cyclopentanoids and specialized biochemical probes [1]. Unlike its saturated analog, the presence of the endocyclic double bond flanked by two carbonyl groups significantly lowers the lowest unoccupied molecular orbital (LUMO), imparting high electrophilicity [2]. This dual reactivity profile allows for rapid conjugations and stereoselective ring-forming reactions, making it a highly efficient precursor in medicinal chemistry and materials science workflows.

Substituting 4-cyclopentene-1,3-dione with close structural analogs like 2-cyclopenten-1-one or 1,3-cyclopentanedione fundamentally alters reaction trajectories and synthetic viability. Using the mono-ketone 2-cyclopenten-1-one results in a measurable loss of electrophilic reactivity, requiring harsher conditions for Michael additions and often failing to achieve high stereoselectivity in cycloadditions due to a higher LUMO energy[1]. Conversely, utilizing the saturated 1,3-cyclopentanedione completely eliminates the dienophile and Michael acceptor capabilities, restricting its use to C-nucleophile applications. Furthermore, attempting to use alternative 1,3-diketones like dimedone for probe synthesis necessitates cumbersome enol-protection strategies, whereas 4-cyclopentene-1,3-dione allows for direct, high-yield thiol conjugation [2].

Electrophilic Reactivity and Michael Acceptor Potency

The dual-carbonyl activation in 4-cyclopentene-1,3-dione significantly enhances its electrophilicity compared to mono-ketone analogs. In comparative cellular assays measuring the repression of IGF-I gene expression—a proxy for targeted covalent binding via Michael addition—4-cyclopentene-1,3-dione demonstrated an IC50 of 30 µM[1]. In direct contrast, 2-cyclopenten-1-one exhibited an IC50 of 167 µM under identical conditions [1]. This 5.5-fold increase in potency highlights the enhanced reactivity imparted by the two potentially reactive carbons and the highly electron-deficient double bond.

| Evidence Dimension | Electrophilic potency (IC50 for target repression) |

| Target Compound Data | 30 µM |

| Comparator Or Baseline | 2-Cyclopenten-1-one (167 µM) |

| Quantified Difference | 5.5-fold higher potency for the target compound |

| Conditions | Cellular assay for IGF-I gene expression repression |

Buyers designing targeted covalent inhibitors or reactive crosslinkers must select the dione to achieve sufficient reaction kinetics and binding affinity at lower concentrations.

Precursor Efficiency for Thiol-Conjugated Probe Synthesis

When synthesizing sulfenic acid-reactive chemical probes, 4-cyclopentene-1,3-dione serves as a highly efficient precursor via direct Michael addition of thiol-containing tags. This route achieves a 59–68% overall yield for complex biotinylated probes in just two steps [1]. If buyers attempt to use alternative 1,3-diketones like dimedone, the synthesis requires mandatory protection of the enol isomer before conjugation and subsequent deprotection, adding multiple synthetic steps, reducing overall yield, and increasing manufacturing time [1].

| Evidence Dimension | Synthetic route complexity and enol-protection requirement |

| Target Compound Data | Direct 2-step conjugation (59-68% yield) without enol protection |

| Comparator Or Baseline | Dimedone (requires multi-step enol protection/deprotection sequence) |

| Quantified Difference | Elimination of at least 2 synthetic steps (protection/deprotection) |

| Conditions | Synthesis of biotinylated 1,3-diketone chemical probes |

Procuring 4-cyclopentene-1,3-dione streamlines the manufacturing of biochemical probes by eliminating costly and time-consuming protection-deprotection steps.

Dienophile Reactivity and Stereoselectivity in Cycloadditions

As a highly electron-deficient dienophile, 4-cyclopentene-1,3-dione readily undergoes [4+2] cycloadditions with dienes such as chiral anthracenes, achieving complete conversion to yield single diastereomers [1]. The presence of the two carbonyl groups accelerates the reaction compared to standard mono-ketones like 2-cyclopenten-1-one and facilitates strong hydrogen-bonding interactions that lock the transition state, ensuring high stereoselectivity [1]. Additionally, its reactivity enables novel [4+1] ring expansions with alkynylsilanes to form 2-alkylidene-4-cyclopentene-1,3-diones, a pathway unavailable to saturated analogs like 1,3-cyclopentanedione [2].

| Evidence Dimension | Cycloaddition scope and stereocontrol |

| Target Compound Data | Yields single diastereomers in anthracene Diels-Alder reactions; enables[4+1] expansions |

| Comparator Or Baseline | 2-Cyclopenten-1-one / 1,3-Cyclopentanedione (lower reactivity / incapable of dienophile reactions) |

| Quantified Difference | Complete stereocontrol (single diastereomer) vs. mixed/no reaction |

| Conditions | Thermal Diels-Alder cycloaddition with chiral anthracenes (110-120 °C) |

For total synthesis workflows, this compound provides the necessary LUMO lowering to drive complex, stereospecific ring-forming reactions that simpler analogs cannot achieve.

Synthesis of Cysteine-Reactive Biochemical Probes

Due to its ability to undergo rapid, protection-free Michael additions with thiols, 4-cyclopentene-1,3-dione is a highly efficient starting material for manufacturing probes designed to trap sulfenic acids in oxidized proteins[1]. It allows for the streamlined attachment of biotin or fluorophores, reducing production overhead for diagnostic reagents.

Precursor for Complex Cyclopentanoids and Natural Products

The compound's high dienophile reactivity makes it a critical building block in the total synthesis of prostaglandins, marine natural products, and polyquinanes [2]. Its capacity to form single diastereomers in Diels-Alder reactions ensures high stereochemical fidelity in early synthetic steps.

Development of Targeted Covalent Inhibitors (TCIs)

With a highly activated electrophilic double bond that exhibits a 5.5-fold increase in reactivity over mono-ketone analogs, this compound is a strong candidate scaffold for designing covalent drugs that target specific nucleophilic residues in disease-associated proteins [3].

References

- [1] Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Chem Commun (Camb). 2011.

- [2] Studies of Stereo-Selective Cyclo-Additions and Transformations of Substituted 2-Cyclopenten-1-one with Chiral Anthracene Templates. Oriental Journal of Chemistry, 2015.

- [3] Effects of cyclopentenone prostaglandins and related compounds on insulin-like growth factor-I and Waf1 gene expression. J Biol Chem. 1997.

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types